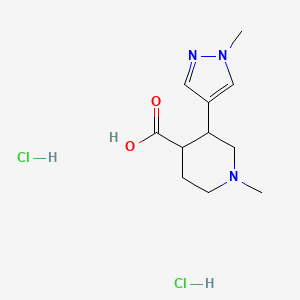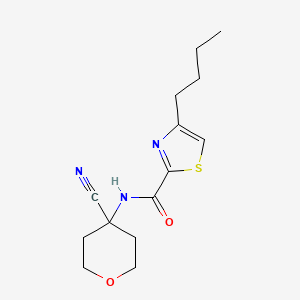
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide, also known as CTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. CTB is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development.
Mecanismo De Acción
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development. The exact mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is not fully understood, but it is believed to bind to a specific site on the protein, preventing it from carrying out its normal function. By inhibiting this protein, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is its specificity for a specific protein, making it an attractive candidate for drug development. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying cellular processes. However, the synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the exact mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is not fully understood, making it difficult to predict its effects in different cellular contexts.
Direcciones Futuras
There are many potential future directions for research involving 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. One area of research could be the development of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide-based drugs for the treatment of cancer and neurological disorders. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide could be used as a tool for studying the function of specific proteins and their role in cellular processes. Further research could also focus on understanding the mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide and its effects in different cellular contexts. Overall, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a promising compound with many potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminothiazole with butyraldehyde to form 2-butylthiazole. The resulting compound is then reacted with cyanogen bromide to form 4-bromobutyl-2-thiazolylcyanide. The final step involves the reaction of 4-bromobutyl-2-thiazolylcyanide with oxanilic acid to form 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is in cancer research, where it has been shown to inhibit the growth of cancer cells by targeting a specific protein. 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to cross the blood-brain barrier. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been investigated for its potential use as a tool in chemical biology research, where it can be used to selectively label proteins and study their function.
Propiedades
IUPAC Name |
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-3-4-11-9-20-13(16-11)12(18)17-14(10-15)5-7-19-8-6-14/h9H,2-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXRCUJJHIQZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=N1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

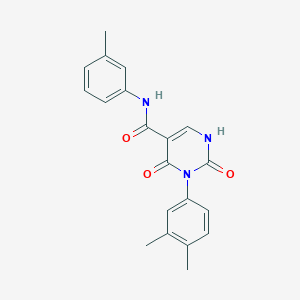
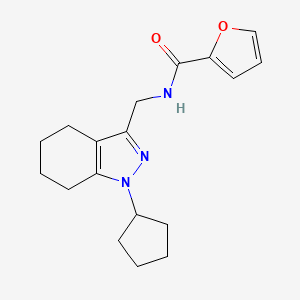
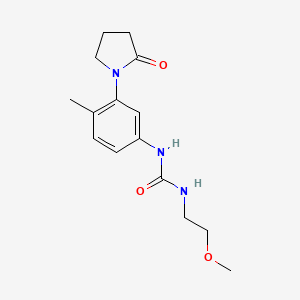
![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
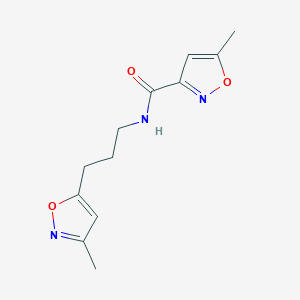
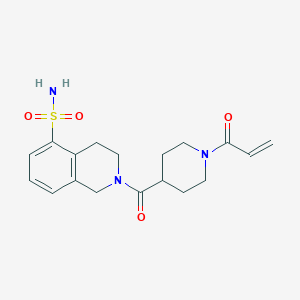
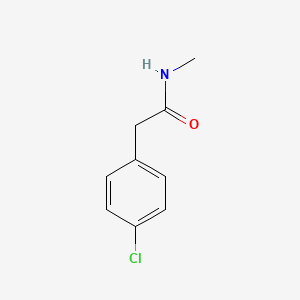
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)
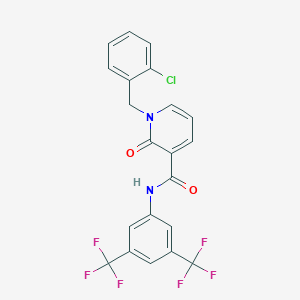
![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)
![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)
